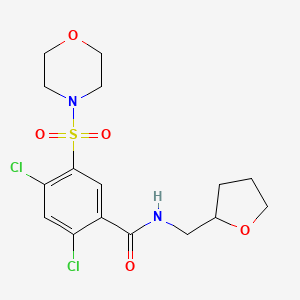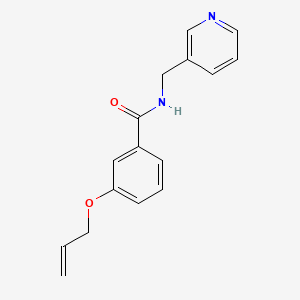![molecular formula C19H17NO3 B4407573 4-[3-(8-quinolinyloxy)propoxy]benzaldehyde](/img/structure/B4407573.png)
4-[3-(8-quinolinyloxy)propoxy]benzaldehyde
Vue d'ensemble
Description
4-[3-(8-quinolinyloxy)propoxy]benzaldehyde, also known as QPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. QPPB is a benzaldehyde derivative that has been shown to exhibit various biological activities, including antibacterial, antifungal, and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-[3-(8-quinolinyloxy)propoxy]benzaldehyde is not fully understood. However, it has been proposed that this compound may act by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. This compound has also been shown to inhibit fungal cell wall synthesis and disrupt the cell membrane integrity of cancer cells.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit bacterial growth and reduce the virulence of bacterial pathogens. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[3-(8-quinolinyloxy)propoxy]benzaldehyde is its broad-spectrum activity against various bacterial and fungal pathogens. Additionally, this compound has been shown to have low toxicity and high selectivity for cancer cells. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several future directions for the study of 4-[3-(8-quinolinyloxy)propoxy]benzaldehyde. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development. Furthermore, the potential use of this compound as a therapeutic agent for bacterial and fungal infections and cancer treatment should be explored in more detail.
Applications De Recherche Scientifique
4-[3-(8-quinolinyloxy)propoxy]benzaldehyde has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit antibacterial activity against various bacterial strains, including gram-positive and gram-negative bacteria. This compound has also been found to have antifungal activity against Candida albicans, a common fungal pathogen. Additionally, this compound has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer.
Propriétés
IUPAC Name |
4-(3-quinolin-8-yloxypropoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-14-15-7-9-17(10-8-15)22-12-3-13-23-18-6-1-4-16-5-2-11-20-19(16)18/h1-2,4-11,14H,3,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKOUDCBJAHBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)C=O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199661 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(3-isopropoxyphenoxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4407491.png)


![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4407509.png)
![1-methyl-4-[4-(3-nitrophenoxy)butyl]piperazine hydrochloride](/img/structure/B4407520.png)
![1-(3-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4407527.png)
![N-[2-(4-iodo-3-methylphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4407535.png)


![1-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4407561.png)
![2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4407567.png)
![1-[4-(4-benzylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4407579.png)
![3-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B4407584.png)
![1-[2-(2-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4407592.png)